molecular formula C18H16N2O6 B3544122 ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B3544122
M. Wt: 356.3 g/mol
InChI Key: RWCUBAQSCUKCPO-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a hydroxy-nitrophenyl moiety, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-aminobenzoate is then reacted with (E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The hydroxy-nitrophenyl moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the hydroxy-nitrophenyl moiety, resulting in different chemical and biological properties.

    Ethyl 4-nitrobenzoate: Contains a nitro group but lacks the hydroxy and amino functionalities, leading to distinct reactivity and applications.

    Ethyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the nitro and amino functionalities, affecting its chemical behavior and uses.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-26-18(23)12-3-6-14(7-4-12)19-17(22)10-5-13-11-15(20(24)25)8-9-16(13)21/h3-11,21H,2H2,1H3,(H,19,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCUBAQSCUKCPO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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